molecular formula C29H29N3O2 B5054556 4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline

Cat. No.: B5054556
M. Wt: 451.6 g/mol
InChI Key: NROIMSRCNQHJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-ethoxyphenylpiperazine with 3-methylphenylquinoline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced piperazine compounds, and substituted piperazine derivatives .

Scientific Research Applications

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline involves its interaction with specific molecular targets in the body. The piperazine ring allows for favorable interactions with biological macromolecules, enhancing its binding affinity and activity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Ethoxyphenyl)piperazine-1-carbonyl]-2-(3-methylphenyl)quinoline stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its combination of the piperazine and quinoline moieties makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[2-(3-methylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-3-34-28-14-7-6-13-27(28)31-15-17-32(18-16-31)29(33)24-20-26(22-10-8-9-21(2)19-22)30-25-12-5-4-11-23(24)25/h4-14,19-20H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROIMSRCNQHJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC(=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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